molecular formula C272H429N85O84S10 B612414 Mambalgin 1 CAS No. 1609937-15-6

Mambalgin 1

Número de catálogo: B612414
Número CAS: 1609937-15-6
Peso molecular: 6554.51
Clave InChI: JRVGGBDTNREHFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mambalgin-1 is a peptide toxin isolated from the venom of the black mamba snake (Dendroaspis polylepis). It is composed of 57 amino acids and belongs to the three-finger toxin family. Mambalgin-1 is known for its potent analgesic effects, which are comparable to those of morphine but without the associated side effects. This peptide specifically inhibits acid-sensing ion channels (ASICs) in nerve cells, making it a promising candidate for pain management and other therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mambalgin-1 can be achieved through a one-pot hydrazide-based native chemical ligation method. This involves the use of an azide-switch strategy combined with hydrazide-based native chemical ligation. The process includes the preparation of N3-Cys(Trt)-OH and the synthesis of peptide-hydrazides using Fmoc-based solid-phase peptide synthesis. The final product is obtained after sequential folding in vitro .

Industrial Production Methods: Industrial production of Mambalgin-1 is still in the research phase, with efforts focused on optimizing the synthesis process for large-scale production. One approach involves the heterologous expression of biologically active Mambalgin-1 peptide using a PVX-based viral vector in Nicotiana benthamiana plants .

Análisis De Reacciones Químicas

Types of Reactions: Mambalgin-1 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its natural form.

Common Reagents and Conditions:

    Peptide Bond Formation: Fmoc-based solid-phase peptide synthesis.

    Disulfide Bond Formation: Oxidative folding conditions in vitro.

Major Products Formed: The major product formed is the folded, biologically active Mambalgin-1 peptide, which exhibits a well-defined three-finger toxin family structure .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Pain Management

  • Analgesic Properties : Mambalgin-1 exhibits pain-relieving effects comparable to morphine but operates through a distinct mechanism that does not involve opioid receptors. This results in fewer side effects such as addiction and respiratory depression .
  • Research Findings : Studies have demonstrated that Mambalgin-1 can significantly reduce pain responses in animal models of inflammatory pain and neuropathic pain .

2. Neurodegenerative Diseases

  • Potential Applications : Given its ability to modulate ASIC channels involved in neuronal signaling, Mambalgin-1 may have therapeutic implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its action on ASICs could help in managing symptoms related to neuronal excitability and degeneration .

3. Cancer Therapy

  • Cytotoxic Effects : Recent studies indicate that Mambalgin-1 may possess anti-cancer properties by inhibiting the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects on SH-SY5Y neuroblastoma cells while sparing MCF7 breast cancer cells . This selective action suggests potential for targeted cancer therapies.
  • Mechanism Insight : The inhibition of ASIC channels may play a role in reducing cancer cell viability, as these channels are implicated in tumor growth and metastasis .

Case Studies

StudyFocusFindings
Diochot et al. (2012)Pain ReliefEstablished the analgesic efficacy of Mambalgin-1 in rodent models, showing effectiveness comparable to morphine without opioid-related side effects.
Sun et al. (2018)Structural BiologyProvided insights into the binding mechanism of Mambalgin-1 to ASICs using cryo-electron microscopy, revealing an allosteric inhibition mechanism that stabilizes the closed state of the channel.
Kapoor et al. (2020)Cancer ResearchDemonstrated cytotoxic effects of Mambalgin-1 on SH-SY5Y cells, suggesting its potential as an anti-cancer agent targeting ASIC channels.

Mecanismo De Acción

Mambalgin-1 exerts its effects by inhibiting acid-sensing ion channels (ASICs) in nerve cells. It binds to the extracellular domain of ASICs, reducing their proton sensitivity and stabilizing the closed state of the channel. This inhibition prevents the influx of sodium ions, thereby blocking the transmission of pain signals .

Comparación Con Compuestos Similares

    Mambalgin-2: Another peptide from black mamba venom, differing by one amino acid at position 4.

    PcTx1: A peptide toxin from spider venom, also an ASIC inhibitor.

    MitTx: A toxin from snake venom, which inhibits ASICs through a different mechanism.

Uniqueness of Mambalgin-1: Mambalgin-1 is unique due to its high potency and specificity for ASICs, as well as its ability to provide analgesic effects without the side effects associated with opioids. Its distinct binding mechanism and structural properties make it a valuable tool for studying ASIC function and developing new pain therapies .

Actividad Biológica

Mambalgin 1 (Mamb-1), a peptide derived from the venom of the black mamba (Dendroaspis polylepis), has garnered attention for its potent analgesic properties. Unlike traditional opioids, Mamb-1 operates independently of opioid receptors, targeting acid-sensing ion channels (ASICs) to modulate pain pathways. This article delves into the biological activity of Mamb-1, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Mamb-1 specifically inhibits ASIC1a channels, which are integral to nociception and neuronal signaling. The peptide binds to the extracellular domain of ASIC1a, stabilizing its closed state and preventing ion flow. This allosteric inhibition disrupts the channel’s function without directly competing with protons for binding sites, a novel mechanism that distinguishes it from other ASIC inhibitors.

Key Findings:

  • Binding Affinity : Mamb-1 exhibits IC50 values of approximately 192 nM for human ASIC1a and 72 nM for the ASIC1a/1b dimer, indicating strong inhibitory potential .
  • Electrophysiological Studies : Experiments demonstrated that Mamb-1 reduces sodium currents in both human and chicken ASIC1 channels by up to 78.9% at saturation levels .

Comparative Analysis of Mambalgin Peptides

The Mambalgin family includes several peptides, each with varying affinities and specificities for ASIC subtypes. Mamb-2 has been shown to induce cell cycle arrest and apoptosis in glioma cells through its interaction with ASIC1a . This suggests a broader therapeutic potential for Mambalgin peptides beyond pain relief.

Peptide IC50 (nM) Target Effect
Mamb-1192 (hASIC1a)ASIC1aAnalgesic effect without opioid side effects
Mamb-210 (U251 MG)ASIC1aInduces apoptosis in glioma cells

Analgesic Efficacy in Rodents

Research has demonstrated that Mamb-1 provides analgesic effects comparable to morphine in rodent models while exhibiting fewer side effects. The peptide's ability to inhibit pain pathways via ASICs presents a promising alternative to traditional analgesics, potentially reducing the risk of addiction associated with opioid use .

In Vitro Studies on Glioma Cells

Mamb-2's interaction with glioma cells revealed its capacity to halt cell proliferation and induce apoptosis selectively in cancerous cells while sparing normal astrocytes. This selectivity underscores the potential for developing targeted therapies for glioblastoma .

Structural Insights

Recent structural studies using cryo-electron microscopy have elucidated the binding mechanism of Mamb-1 to ASICs. The findings indicate that Mamb-1 interacts with the thumb domain of ASIC1a, causing conformational changes that prevent channel activation . This structural understanding is pivotal for designing optimized inhibitors that could enhance therapeutic efficacy.

Propiedades

IUPAC Name

6-amino-2-[[4-amino-2-[[19-[[28-[[2-[[2-[[2-[[90-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]-40,75,99-tris(4-aminobutyl)-10,34-bis(2-amino-2-oxoethyl)-52,84-bis(3-amino-3-oxopropyl)-28,96-dibenzyl-46-butan-2-yl-8a,31-bis(3-carbamimidamidopropyl)-5a-(carboxymethyl)-13,66-bis(1-hydroxyethyl)-4,87-bis[(4-hydroxyphenyl)methyl]-7,11a,81-tris(1H-imidazol-4-ylmethyl)-37,43,49-tris(2-methylpropyl)-2a,19-bis(2-methylsulfanylethyl)-1a,2,4a,5,7a,8,10a,11,13a,14,17,20,26,29,32,35,38,41,44,47,50,53,56,65,68,71,74,77,80,83,86,89,95,98-tetratriacontaoxo-69,72-di(propan-2-yl)-60,61,92-trithia-a,3,3a,6,6a,9,9a,12,12a,15,18,21,27,30,33,36,39,42,45,48,51,54,57,64,67,70,73,76,79,82,85,88,94,97-tetratriacontazatricyclo[61.30.20.021,25]tridecahectane-58-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-7-(4-aminobutyl)-10,13-bis(2-amino-2-oxoethyl)-16,22-bis(2-carboxyethyl)-19-(1-hydroxyethyl)-25-(hydroxymethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-(1-hydroxyethyl)-16-(hydroxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-oxobutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C272H429N85O84S9/c1-21-134(14)211-264(435)336-165(90-130(6)7)232(403)315-157(66-70-195(280)369)217(388)299-110-204(378)307-188(254(425)340-183(114-360)249(420)338-182(113-359)248(419)339-184(115-361)250(421)347-190-121-447-449-123-192(346-224(395)153(52-32-38-80-277)311-239(410)174(99-197(282)371)331-242(413)177(102-200(285)374)330-227(398)159(68-72-205(379)380)319-265(436)213(136(16)364)354-230(401)160(69-73-206(381)382)317-247(418)181(112-358)341-257(190)428)259(430)348-191-122-448-446-120-189(255(426)333-175(100-198(283)372)240(411)320-163(269(440)441)53-33-39-81-278)345-225(396)156(56-42-84-298-272(291)292)314-244(415)180(105-208(385)386)337-266(437)214(137(17)365)355-251(422)185(116-362)342-258(191)429)119-445-450-124-193-256(427)328-172(97-144-107-294-126-303-144)237(408)313-155(55-41-83-297-271(289)290)222(393)334-179(104-207(383)384)243(414)318-161(74-86-442-19)228(399)309-151(50-30-36-78-275)220(391)323-167(92-139-44-24-22-25-45-139)236(407)344-187(118-444-117-186(343-223(394)150(49-29-35-77-274)308-216(387)148(279)88-128(2)3)252(423)324-168(94-141-58-62-146(367)63-59-141)233(404)316-158(67-71-196(281)370)226(397)326-171(96-143-106-293-125-302-143)218(389)300-109-202(376)305-149(48-28-34-76-273)229(400)350-209(132(10)11)262(433)351-210(133(12)13)263(434)356-215(138(18)366)267(438)349-193)253(424)325-169(95-142-60-64-147(368)65-61-142)235(406)327-173(98-145-108-295-127-304-145)238(409)332-178(103-201(286)375)246(417)353-212(135(15)363)261(432)301-111-203(377)306-162(75-87-443-20)268(439)357-85-43-57-194(357)260(431)335-170(93-140-46-26-23-27-47-140)234(405)312-154(54-40-82-296-270(287)288)221(392)329-176(101-199(284)373)241(412)322-164(89-129(4)5)231(402)310-152(51-31-37-79-276)219(390)321-166(91-131(8)9)245(416)352-211/h22-27,44-47,58-65,106-108,125-138,148-194,209-215,358-368H,21,28-43,48-57,66-105,109-124,273-279H2,1-20H3,(H2,280,369)(H2,281,370)(H2,282,371)(H2,283,372)(H2,284,373)(H2,285,374)(H2,286,375)(H,293,302)(H,294,303)(H,295,304)(H,299,388)(H,300,389)(H,301,432)(H,305,376)(H,306,377)(H,307,378)(H,308,387)(H,309,399)(H,310,402)(H,311,410)(H,312,405)(H,313,408)(H,314,415)(H,315,403)(H,316,404)(H,317,418)(H,318,414)(H,319,436)(H,320,411)(H,321,390)(H,322,412)(H,323,391)(H,324,423)(H,325,424)(H,326,397)(H,327,406)(H,328,427)(H,329,392)(H,330,398)(H,331,413)(H,332,409)(H,333,426)(H,334,393)(H,335,431)(H,336,435)(H,337,437)(H,338,420)(H,339,419)(H,340,425)(H,341,428)(H,342,429)(H,343,394)(H,344,407)(H,345,396)(H,346,395)(H,347,421)(H,348,430)(H,349,438)(H,350,400)(H,351,433)(H,352,416)(H,353,417)(H,354,401)(H,355,422)(H,356,434)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H,440,441)(H4,287,288,296)(H4,289,290,297)(H4,291,292,298)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVGGBDTNREHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)C(C)C)C(C)C)CCCCN)CC3=CNC=N3)CCC(=O)N)CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CC(C)C)CC(=O)N)CCCNC(=N)N)CC6=CC=CC=C6)CCSC)C(C)O)CC(=O)N)CC7=CNC=N7)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CCCCN)CCSC)CC(=O)O)CCCNC(=N)N)CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)C(C)O)CCC(=O)O)CC(=O)N)CC(=O)N)CCCCN)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C272H429N85O84S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6522 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.